REACTION_CXSMILES
|
[CH3:1][N:2]1[CH2:7][CH2:6][N:5]([C:8]2[CH:9]=[CH:10][C:11]([N+:15]([O-])=O)=[C:12]([NH2:14])[CH:13]=2)[CH2:4][CH2:3]1>[Pd].C(OCC)(=O)C>[CH3:1][N:2]1[CH2:3][CH2:4][N:5]([C:8]2[CH:13]=[C:12]([NH2:14])[C:11]([NH2:15])=[CH:10][CH:9]=2)[CH2:6][CH2:7]1
|
Name
|
|
Quantity
|
513 mg
|
Type
|
reactant
|
Smiles
|
CN1CCN(CC1)C=1C=CC(=C(C1)N)[N+](=O)[O-]
|
Name
|
|
Quantity
|
200.8 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Type
|
CUSTOM
|
Details
|
was shaken under 40 psi H2 for 17 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The catalyst was removed by filtration through a Celite pad
|
Type
|
CONCENTRATION
|
Details
|
the mixture concentrated
|
Reaction Time |
17 h |
Name
|
|
Type
|
product
|
Smiles
|
CN1CCN(CC1)C=1C=C(C(=CC1)N)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 522 mg | |
YIELD: CALCULATEDPERCENTYIELD | 116.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |